molecular formula C4H10ClNO B101042 Isopropyl formimidate hydrochloride CAS No. 16694-44-3

Isopropyl formimidate hydrochloride

Cat. No. B101042
CAS RN: 16694-44-3
M. Wt: 123.58 g/mol
InChI Key: NWCBOWOTHFLANG-UHFFFAOYSA-N
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Description

Isopropyl formimidate hydrochloride is a chemical compound that has been explored for its potential in various biological applications. The compound has been synthesized and evaluated for its antimalarial properties, as well as its utility in the synthesis of bioactive amino-alcohols and as a precursor for analgesic and anti-inflammatory agents.

Synthesis Analysis

The synthesis of isopropyl formimidate derivatives has been reported in the literature. For instance, isopropyl [(4-chlorophenyl)amino]iminomethylcarbamimidate was synthesized as a potential antimalarial agent . Another derivative, N-isopropyl-N-methyl formamidine, was synthesized and used as a reagent for the synthesis of propranolol, a significant bioactive amino-alcohol . Additionally, 5-ethoxycarbonyl-6-isopropylamino-4-(substitutedphenyl)aminopyrimidines were synthesized by cyclization of N-[2-ethoxycarbonyl-2-cyano-1-(isopropylamino)vinyl] formamidine, indicating the versatility of isopropyl formimidate derivatives in synthetic chemistry .

Molecular Structure Analysis

The molecular structure of isopropyl formimidate hydrochloride derivatives plays a crucial role in their biological activity. The presence of the isopropyl group and the formimidate moiety are essential for the biological properties of these compounds. The structure-activity relationship is evident in the comparison of the antimalarial activity of isopropyl formimidate derivatives with their nitrogen isosteres .

Chemical Reactions Analysis

Isopropyl formimidate hydrochloride derivatives undergo various chemical reactions that are pivotal for their biological applications. For example, the lithium anion of N-isopropyl-N-methyl formamidine reacts with aldehydes to yield addition-products, which are key intermediates in the synthesis of bioactive compounds like propranolol . The cyclization process involving N-[2-ethoxycarbonyl-2-cyano-1-(isopropylamino)vinyl] formamidine demonstrates the reactivity of these compounds under acidic conditions and their ability to undergo nucleophilic substitution .

Physical and Chemical Properties Analysis

The physical and chemical properties of isopropyl formimidate hydrochloride derivatives are influenced by their molecular structure. These properties are critical in determining the compound's solubility, stability, and reactivity, which in turn affect their biological efficacy. The compounds synthesized for antimalarial, analgesic, and anti-inflammatory purposes have shown promising biological activity, with some compounds exhibiting more potency than standard drugs and a very low ulcer index .

Scientific Research Applications

Application in Microwave-Mediated Reactions

Isopropyl formimidate hydrochloride plays a critical role in microwave-induced two-component coupling reactions of carboxylic acids with isonitriles. This process leads to the formation of various N-formylamides, with the formimidate carboxylate mixed anhydride (FCMA) proposed as the reactive intermediate. Such reactions are significant in synthetic chemistry for the development of diverse compounds (Li, Yuan, Berkowitz, Todaro, & Danishefsky, 2008).

Role in Peptidic Constructs Synthesis

The compound is instrumental in mechanistic studies related to the coupling of isonitriles and carboxylic acids. These insights are applied to synthesize peptidic constructs, including tripeptides with formyl functional groups, demonstrating the compound's utility in peptide synthesis (Li, Yuan, Kan, & Danishefsky, 2008).

Involvement in Selective Transformation Processes

Isopropyl formimidate hydrochloride is involved in selective transformation processes. For instance, the isocyanide ligands in complexes are transformed into formamidines, carbodiimides, and formimidates upon nucleophilic addition and subsequent treatment, which is crucial in catalysis and ligand development (Ruiz, Sol, Mateo, & Vivanco, 2018).

In DNA Minor Groove Binding

It is also a key component in the study of nucleic acid minor groove-binding molecules. Isopropyl-thiazole, a derivative, has been shown to bind to DNA sequences, enhancing our understanding of DNA-protein interactions and the development of gene-targeting drugs (Anthony, Johnston, Khalaf, Mackay, Parkinson, Suckling, & Waigh, 2004).

In Copper-Catalyzed Synthesis

It facilitates copper-catalyzed synthesis processes. For instance, in the copper-catalyzed coupling of isocyanides, hydrosilanes, and allylic phosphates/chlorides, leading to the creation of chiral α-quaternary formimides, which are then converted to aldehydes. This showcases its role in enantioselective synthesis (Hojoh, Ohmiya, & Sawamura, 2017).

Application in Photodecomposition Studies

Its derivatives are used in studies of photodecomposition. For instance, formimidic acid's UV isomerization was observed using Fourier transform infrared spectroscopy, aiding in the understanding of photochemical reactions and molecular structure analysis (Duvernay, Trivella, Borget, Coussan, Aycard, & Chiavassa, 2005).

Safety And Hazards

Isopropyl formimidate hydrochloride is classified as an eye irritant (Category 2) . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and to use personal protective equipment . In case of contact, rinse thoroughly with plenty of water for at least 15 minutes and consult a physician .

properties

IUPAC Name

propan-2-yl methanimidate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO.ClH/c1-4(2)6-3-5;/h3-5H,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWCBOWOTHFLANG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC=N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20510217
Record name Propan-2-yl methanimidate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20510217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isopropyl formimidate hydrochloride

CAS RN

16694-44-3
Record name Propan-2-yl methanimidate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20510217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 16694-44-3
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
AW Johnson, GW Miller, JA Mills… - Journal of the Chemical …, 1953 - pubs.rsc.org
… SOC., 1950, 72, 1866; 1952, 74, 4521); 4: 5-dimethyl-2-nitro-N-(5’-O-trityl-~-ribofranosyl) aniline (11) was hydrogenated, and then cyclised with isopropyl formimidate hydrochloride and …
Number of citations: 14 pubs.rsc.org
L Ghosez, P Bayard, P Nshimyumukiza, V Gouverneur… - Tetrahedron, 1995 - Elsevier
… General procedure To a vigorously stirred solution of isopropyl formimidate hydrochloride in dry dichloromethane (0.5 M) at -35”C, was added at once triethylamine and then the acid …
Number of citations: 72 www.sciencedirect.com
AJ Bridges, H Zhou - Journal of heterocyclic chemistry, 1997 - Wiley Online Library
… Both formamidine hydrochloride and O-isopropyl formimidate hydrochloride gave similar results to fonnamide. Conversion of 3g to the cor- …
Number of citations: 33 onlinelibrary.wiley.com
W Chai - 2014 - search.proquest.com
Despite the decline in commercial development of new antibacterial agents in recent decades, bacterial antibiotic resistance continues to evolve and disseminate at an accelerating …
Number of citations: 0 search.proquest.com
T Inoue, M Morita, T Tojo, K Yoshihara… - Bioorganic & medicinal …, 2013 - Elsevier
… Then isopropyl formimidate hydrochloride (567 mg) was added to the solution at room temperature, and the reaction mixture was stirred at room temperature for 66 h. The precipitate …
Number of citations: 19 www.sciencedirect.com
井上隆幸 - (No Title), 2013 - opac.ll.chiba-u.jp
我々の眼は, 瞳から入ってきた光を眼底の網膜で感じ取っている. 網膜は, 1 億数千万個の, 光の情報を感知するための視細胞と, その情報を脳へ送る神経細胞, それらの細胞に血液を送る血管などで…
Number of citations: 3 opac.ll.chiba-u.jp

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